5-Cyclopropylisoxazole-4-carboxylic acid
CAS No.: 124845-04-1
Cat. No.: VC20882274
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124845-04-1 |
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Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c9-7(10)5-3-8-11-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Standard InChI Key | KIJMAOMSRMPYIY-UHFFFAOYSA-N |
SMILES | C1CC1C2=C(C=NO2)C(=O)O |
Canonical SMILES | C1CC1C2=C(C=NO2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Cyclopropylisoxazole-4-carboxylic acid features a five-membered isoxazole heterocyclic ring containing adjacent oxygen and nitrogen atoms. The compound's structure is characterized by a cyclopropyl group at position 5 and a carboxylic acid functional group at position 4 of the isoxazole ring. This arrangement creates a molecule with distinct chemical reactivity and biological activity profiles. The isoxazole ring itself contributes to the compound's aromaticity and relative stability under standard conditions.
Physical and Spectroscopic Properties
Spectroscopic data provides important characterization parameters for 5-Cyclopropylisoxazole-4-carboxylic acid. The compound exhibits the following spectral characteristics:
Table 1: Key Physical and Spectroscopic Properties of 5-Cyclopropylisoxazole-4-carboxylic Acid
Property | Value |
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Molecular Formula | C7H7NO3 |
Approximate Molecular Weight | 153 g/mol |
13C NMR Peaks (CDCl3) | δ 179.91, 167.63, 150.62, 108.36, 10.86, 8.87 |
Mass Spectrometry | ESI-MS: m/z 152 [M-H]- |
Physical State | Solid at standard conditions |
Stability | Unstable in strong alkaline conditions |
Chemical Reactivity
The chemical behavior of 5-Cyclopropylisoxazole-4-carboxylic acid is influenced by both the isoxazole ring and the carboxylic acid functional group. Notable aspects of its reactivity include:
Synthesis Methods
General Synthetic Route
The synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid involves a multi-step process that requires careful control of reaction conditions. The established synthetic pathway includes:
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Reaction of 1,1-Dimethoxy-N,N-dimethylmethanamine (24g, 0.2 mol) with methyl 3-cyclopropyl-3-oxo-propanoate (28g, 0.2 mol) at 60°C for 20 hours .
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Dissolution of the resulting yellow oil in a mixture of methanol (200 mL) and water (100 mL), followed by addition of hydroxylamine hydrochloride to facilitate isoxazole ring formation .
Reaction Conditions and Yields
The reaction temperature significantly impacts the yield of 5-Cyclopropylisoxazole-4-carboxylic acid. Research indicates that:
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Optimal reaction temperature in the final step is approximately 100°C, which can produce yields exceeding 80% .
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For the preparation of reactive derivatives such as 5-cyclopropylisoxazole-4-carbonyl chloride, room temperature conditions appear to be optimal, yielding close to 100% conversion .
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When preparing amide derivatives, maintaining low temperatures (0°C) and careful control of reagent addition sequence is crucial to preserving the integrity of the isoxazole ring .
Biological Activities
Herbicidal Properties
The most extensively documented application of 5-Cyclopropylisoxazole-4-carboxylic acid is in herbicide development. This compound serves as a crucial building block for synthesizing derivatives with significant herbicidal activity.
Research has demonstrated that N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from 5-Cyclopropylisoxazole-4-carboxylic acid, exhibit potent herbicidal effects against multiple weed species. These derivatives were designed using a multitarget drug design strategy by connecting pharmacophores of established herbicides like isoxaflutole .
Table 2: Herbicidal Activity of Selected 5-Cyclopropylisoxazole-4-carboxylic Acid Derivatives
Compound | Target Weed | Concentration | Inhibition Rate | Comparison to Control |
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I-26 | Portulaca oleracea | 10 mg/L | 100% | Superior to butachlor (50%) |
I-26 | Abutilon theophrasti | 10 mg/L | 100% | Superior to butachlor (50%) |
I-05 | Echinochloa crusgalli | 150 g/ha | Excellent activity | Caused bleaching symptoms |
I-05 | Abutilon theophrasti | 150 g/ha | Excellent activity | Caused bleaching symptoms |
Mechanism of Herbicidal Action
The mechanism underlying the herbicidal activity of 5-Cyclopropylisoxazole-4-carboxylic acid derivatives involves complex biochemical interactions:
Structure-Activity Relationships
Key Structural Features Affecting Herbicidal Activity
Extensive research on derivatives of 5-Cyclopropylisoxazole-4-carboxylic acid has revealed important structure-activity relationships that influence herbicidal efficacy:
Table 3: Structure-Activity Relationships for 5-Cyclopropylisoxazole-4-carboxylic Acid Derivatives
Structural Feature | Effect on Herbicidal Activity | Examples |
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Small substituents (CH3, F) | Enhanced activity | Compounds with methyl or fluoro substitutions show greater efficacy |
Five-membered vs. six-membered rings | Five-membered rings more effective | Compound II-04 (five-membered) shows greater activity than II-03 (six-membered) |
Electron-withdrawing groups | Increased herbicidal potency | Compounds II-08~II-10 more active than II-02~II-04 |
Substitution position on benzene | Minimal influence | Similar activity observed regardless of substitution position |
Research Applications
Agricultural Chemistry
The primary application of 5-Cyclopropylisoxazole-4-carboxylic acid is in agricultural chemistry, particularly in herbicide development:
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The compound serves as a versatile scaffold for designing selective herbicides with multiple modes of action .
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Derivatives have demonstrated exceptional efficacy against difficult-to-control weed species like Portulaca oleracea and Abutilon theophrasti, with some compounds showing complete inhibition at relatively low concentrations .
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The multitarget design approach used with 5-Cyclopropylisoxazole-4-carboxylic acid derivatives provides a foundation for developing herbicides that may overcome resistance mechanisms .
Medicinal Chemistry
Although less extensively documented than its herbicidal applications, 5-Cyclopropylisoxazole-4-carboxylic acid also shows potential in medicinal chemistry:
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The compound can function as a building block for synthesizing more complex molecules with potential therapeutic properties.
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Its unique structural features make it valuable for designing compounds that can interact with specific biological targets.
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The carboxylic acid group provides a convenient handle for conjugation to other molecules, enabling the creation of hybrid compounds with enhanced pharmacological profiles.
Chemical Synthesis
In synthetic organic chemistry, 5-Cyclopropylisoxazole-4-carboxylic acid has several valuable applications:
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It serves as an intermediate in the synthesis of complex heterocyclic systems.
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The compound can function as a scaffold for constructing libraries of derivatives for biological screening .
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Its reactive functional groups allow for diverse chemical transformations, making it versatile in organic synthesis.
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